6,8-di-O-methylnidurufin
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Overview
Description
6,8-di-O-methylnidurufin is a secondary metabolite isolated from the fungus Aspergillus versicolor. This compound is part of a group of natural products known for their structural complexity and biological activities. It has been identified as a new metabolite through various chromatographic and spectroscopic techniques .
Preparation Methods
6,8-di-O-methylnidurufin is typically obtained from the culture of Aspergillus versicolor, an endophytic fungus isolated from marine brown algae such as Sargassum thunbergii. The preparation involves systematic fractionation of crude extracts using techniques like liquid-liquid partition, column chromatography, and thin-layer chromatography
Chemical Reactions Analysis
6,8-di-O-methylnidurufin undergoes various chemical reactions, including oxidative rearrangements. These reactions are key during the biosynthesis of many secondary metabolites in fungi . Common reagents and conditions used in these reactions include silver acetate in organic solvents, which can lead to high yields of rearranged products . The major products formed from these reactions are often structurally complex and biologically active compounds.
Scientific Research Applications
6,8-di-O-methylnidurufin has several scientific research applications, particularly in the fields of chemistry and biology. It exhibits antibacterial activities against Escherichia coli and Staphylococcus aureus, and has shown lethality against brine shrimp (Artemia salina)
Mechanism of Action
The exact mechanism of action of 6,8-di-O-methylnidurufin is not fully understood. its biological activities suggest that it may interact with specific molecular targets and pathways involved in bacterial growth and survival. Further research is needed to elucidate the precise molecular mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
6,8-di-O-methylnidurufin is similar to other metabolites produced by Aspergillus versicolor, such as 6,8-di-O-methylaverufin and 6-O-methylaverufin . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific methylation pattern, which may contribute to its distinct biological properties .
Properties
CAS No. |
60397-71-9 |
---|---|
Molecular Formula |
C22H20O8 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1R,17S,20S)-3,20-dihydroxy-7,9-dimethoxy-17-methyl-16,21-dioxapentacyclo[15.3.1.02,15.04,13.06,11]henicosa-2(15),3,6(11),7,9,13-hexaene-5,12-dione |
InChI |
InChI=1S/C22H20O8/c1-22-5-4-12(23)21(30-22)17-14(29-22)8-11-16(20(17)26)19(25)15-10(18(11)24)6-9(27-2)7-13(15)28-3/h6-8,12,21,23,26H,4-5H2,1-3H3/t12-,21-,22+/m0/s1 |
InChI Key |
GJWLHYZAPSMRLW-LFYVKHLCSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H]([C@H](O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC)O |
Canonical SMILES |
CC12CCC(C(O1)C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C4=O)C=C(C=C5OC)OC)O |
Origin of Product |
United States |
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